N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. The benzimidazole ring system is present in various drugs due to its ability to interact with biological targets effectively.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to form hydrogen bonds with biological enzymes and receptors and participate in π–π and hydrophobic interactions . This interaction could be related to its mechanism of action.
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the benzimidazole moiety, which is known to interact with various biological targets, suggests that the compound may have significant bioavailability .
Result of Action
Benzimidazole derivatives are known to exert moderate to high ability to scavenge peroxyl radicals . This suggests that the compound may have antioxidant activity.
Action Environment
The benzimidazole moiety is known to interact with various biological targets, suggesting that the compound’s action may be influenced by the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide typically involves the condensation of 4-butoxybenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, ethanol as a solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide is unique due to its specific butoxy substituent, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This uniqueness can make it more effective in crossing cell membranes and reaching intracellular targets compared to its methoxy, ethoxy, and propoxy analogs .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNDTKCGPFWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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